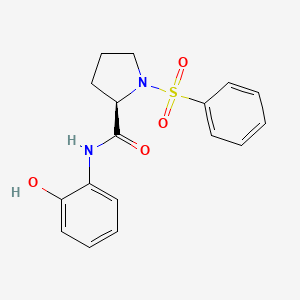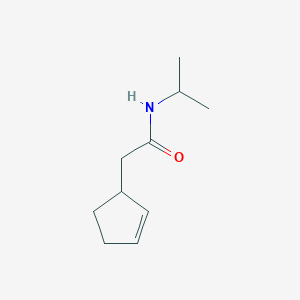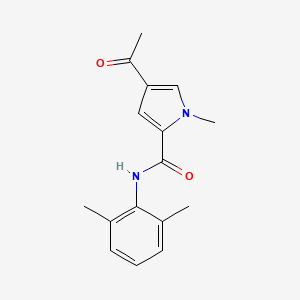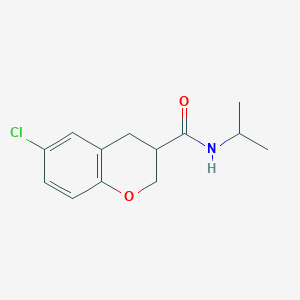
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide, also known as MMSPC, is a cyclopropane derivative that has been studied for its potential applications in scientific research. MMSPC is a small molecule that can be synthesized through various methods and has been shown to have promising effects on biochemical and physiological processes.
作用機序
The mechanism of action of 2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for research on 2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide. One possible direction is to further investigate its anti-inflammatory and anti-cancer activities and to identify the specific targets and pathways involved. Another direction is to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders. Additionally, further studies are needed to evaluate the safety and toxicity of this compound and to optimize its synthesis and formulation for use in various applications.
In conclusion, this compound is a small molecule with promising applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a useful tool for scientific research.
合成法
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide can be synthesized through various methods, including the reaction of 2-methylcyclopropanecarboxylic acid with 4-methylthiophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). The resulting intermediate can then be treated with N-methylmorpholine (NMM) and trifluoroacetic acid (TFA) to yield this compound.
科学的研究の応用
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have promising effects on various biochemical and physiological processes, including anti-inflammatory and anti-cancer activities.
特性
IUPAC Name |
2-methyl-N-(4-methylsulfanylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-8-7-11(8)12(14)13-9-3-5-10(15-2)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZYCMPIJCTGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7503286.png)
![1-[1-methyl-5-(6-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7503288.png)



![3-[(1-Methylsulfonyl-2,3-dihydroindole-5-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7503309.png)
![N,N-dimethyl-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxamide](/img/structure/B7503310.png)
![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)

![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503335.png)


![N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7503359.png)

